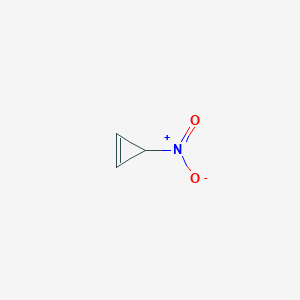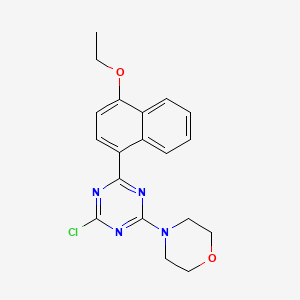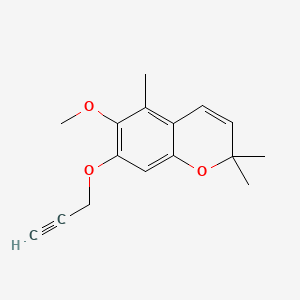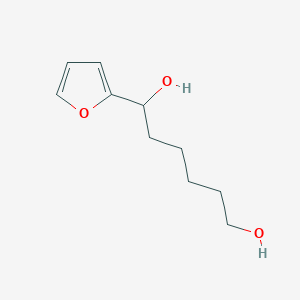![molecular formula C10H13NO4 B14308270 2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide CAS No. 116440-45-0](/img/structure/B14308270.png)
2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide is an organic compound with a complex structure that includes a phenoxy group, a methoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide typically involves the reaction of 4-(Hydroxymethyl)-3-methoxyphenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then converted to the acetamide derivative by the addition of ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)-3-methoxyphenoxy]acetamide.
Reduction: 2-[4-(Hydroxymethyl)-3-methoxyphenoxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-3-methoxyphenol: Shares the hydroxymethyl and methoxy groups but lacks the acetamide group.
2-(4-Hydroxy-3-methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.
Uniqueness
2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide is unique due to the presence of both the acetamide and phenoxy groups, which confer specific chemical and biological properties
Properties
CAS No. |
116440-45-0 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-3-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C10H13NO4/c1-14-9-4-8(15-6-10(11)13)3-2-7(9)5-12/h2-4,12H,5-6H2,1H3,(H2,11,13) |
InChI Key |
WSPKWPBFEPTIJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)


![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)





![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)


